2-Amino-2-(oxolan-2-yl)acetic acid

Description

Contextualization within Non-Canonical Alpha-Amino Acid Chemistry

2-Amino-2-(oxolan-2-yl)acetic acid, also known as 2-(tetrahydrofuran-2-yl)glycine, belongs to the growing class of non-canonical alpha-amino acids (ncAAs). Unlike the 20 proteinogenic amino acids that are the fundamental constituents of proteins, ncAAs are not naturally encoded in the genetic code of most organisms. The introduction of ncAAs into peptides and other molecular scaffolds is a powerful strategy in medicinal chemistry and materials science. mdpi.com These unique building blocks can impart novel structural and functional properties, such as enhanced metabolic stability, constrained conformations, and specific biological activities. mdpi.com The incorporation of this compound into a peptide chain, for instance, can enforce specific secondary structures, a critical aspect in the design of peptidomimetics with therapeutic potential.

Structural Features and Stereochemical Considerations of the Oxolane Moiety

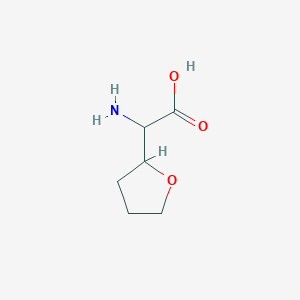

The defining feature of this compound is the presence of an oxolane ring, a five-membered saturated heterocycle containing an oxygen atom, also known as a tetrahydrofuran (B95107) (THF) ring. This ring is directly attached to the alpha-carbon of the amino acid.

The molecule possesses two stereocenters: one at the alpha-carbon of the amino acid and another at the C2 position of the oxolane ring where the amino acid moiety is attached. This results in the existence of four possible stereoisomers: (2S, 2'S), (2R, 2'R), (2S, 2'R), and (2R, 2'S). The ability to synthesize and isolate these specific stereoisomers is crucial, as the biological activity and conformational effects of the amino acid are highly dependent on its stereochemistry. A significant breakthrough in this area was the development of an enantiodivergent synthesis that allows for the preparation of all four stereoisomers of 2-(tetrahydrofuran-2-yl)glycine. researchgate.netresearchgate.net

Properties of this compound Stereoisomers

| Property | Value |

|---|---|

| Molecular Formula | C6H11NO3 |

| Molecular Weight | 145.16 g/mol |

| Number of Stereocenters | 2 |

Historical Development and Emerging Significance as a Specialized Building Block

While the precise first synthesis of this compound is not prominently documented in readily available literature, its significance has grown with the increasing demand for conformationally constrained amino acids in drug discovery and peptide science. The development of synthetic methodologies to access stereochemically pure forms of this amino acid in the early 21st century marked a turning point in its accessibility and application. researchgate.netresearchgate.net

Its emergence as a specialized building block stems from the conformational constraints imposed by the oxolane ring. This feature is highly sought after in the design of peptides that can mimic or inhibit biological interactions with high specificity and stability. The synthesis and applications of derivatives of 2-(tetrahydrofuran-2-yl)glycine have been noted in the literature on numerous occasions, indicating its established role as a valuable synthetic intermediate. tezu.ernet.in

Overview of Research Domains and Interdisciplinary Relevance

The utility of this compound extends across several scientific disciplines, highlighting its interdisciplinary relevance.

Medicinal Chemistry and Drug Discovery: This is arguably the most significant area of application. The incorporation of this amino acid into peptide-based drug candidates can enhance their resistance to enzymatic degradation and lock them into a bioactive conformation. This is particularly relevant for the development of protease inhibitors and other therapeutics targeting protein-protein interactions. mdpi.com

Peptide Science and Conformational Analysis: The rigid nature of the oxolane ring provides a predictable means to influence the secondary structure of peptides. rsc.org This allows researchers to study the relationship between peptide conformation and biological activity, aiding in the rational design of novel peptide-based molecules.

Organic Synthesis and Catalysis: As a chiral building block, this compound serves as a valuable starting material for the synthesis of more complex molecules, including other non-canonical amino acids and heterocyclic compounds.

Table of Compound Names

| Compound Name | Synonym(s) |

|---|---|

| This compound | 2-(tetrahydrofuran-2-yl)glycine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c7-5(6(8)9)4-2-1-3-10-4/h4-5H,1-3,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNXSYIKLNOOMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61886-75-7 | |

| Record name | 2-amino-2-(oxolan-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 2 Oxolan 2 Yl Acetic Acid and Its Precursors

Asymmetric Synthesis Approaches

The creation of specific stereoisomers is often crucial for biological activity. Asymmetric synthesis provides pathways to enantiomerically enriched or pure compounds. york.ac.uktcichemicals.com

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. york.ac.uk

A prominent example is the SAMP/RAMP hydrazone methodology . wikipedia.org This method utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.orgorgsyn.org The synthesis involves the formation of a hydrazone between the chiral auxiliary and a ketone or aldehyde. wikipedia.org Deprotonation with a strong base like lithium diisopropylamide (LDA) creates an azaenolate, which then reacts with an electrophile to form a new chiral center with high diastereoselectivity. wikipedia.org Finally, the hydrazone is cleaved to yield the desired product. wikipedia.org For instance, the asymmetric synthesis of 2-substituted oxetan-3-ones has been successfully achieved using this methodology, with reported enantiomeric excesses up to 84%. nih.gov

| Step | Description | Key Reagents |

|---|---|---|

| Hydrazone Formation | Reaction of a carbonyl compound with SAMP or RAMP. | SAMP or RAMP, Ketone/Aldehyde |

| Asymmetric Alkylation | Deprotonation followed by reaction with an electrophile. | LDA, Alkyl halide |

| Auxiliary Cleavage | Hydrolysis or ozonolysis to release the product. | Aqueous oxalic acid or O3 |

Another significant chiral auxiliary-based approach involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) or other amino acids. nih.govehu.es These complexes serve as templates for the asymmetric synthesis of a wide variety of tailor-made α-amino acids under mild conditions. nih.govehu.es The chiral ligand, often derived from proline, directs the stereoselective alkylation of the amino acid Schiff base. nih.govbeilstein-journals.org This method has proven effective for synthesizing various non-canonical amino acids, including those with fluorine substituents. beilstein-journals.org

| Component | Role | Example |

|---|---|---|

| Metal Ion | Forms a planar complex, facilitating stereocontrol. | Ni(II) |

| Chiral Ligand | Induces asymmetry in the alkylation step. | Schiff base of (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine |

| Starting Material | The amino acid to be alkylated. | Glycine or Alanine Schiff base |

| Reaction | Alkylation of the complexed amino acid. | Reaction with alkyl halides |

Enantioselective Catalytic Methods

Enantioselective catalysis employs a chiral catalyst to produce a chiral product from an achiral or racemic substrate. An efficient method for synthesizing optically active 4-substituted 2-oxazolidinones involves the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones, achieving excellent enantioselectivities (up to 96% ee). rsc.org The resulting enantioenriched products can be further transformed into chiral β-amino alcohols. rsc.org

Biocatalytic Transformations for Stereocontrol

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. rsc.org Enzymes such as transaminases are used for the asymmetric synthesis of chiral amines from prochiral ketones, often with high enantiomeric excess. For the synthesis of chiral amino acids, dehydrogenases can be employed. mdpi.com For example, the enzymatic reduction of a keto-acid precursor using a dehydrogenase can yield a chiral hydroxy acid, a valuable intermediate for amino acid synthesis. mdpi.com

Total Synthesis Pathways

Total synthesis aims to construct a target molecule from simpler, commercially available starting materials.

Elaboration from Tetrahydrofuran (B95107) Derivatives

The synthesis of 2-amino-2-(oxolan-2-yl)acetic acid can logically commence from precursors already containing the tetrahydrofuran ring. A key intermediate, 2-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-2-yl)acetic acid, highlights a common strategy where the amino group is protected (in this case with a Boc group) during the synthetic sequence. uni.lu The synthesis would involve the introduction of the amino and carboxylic acid functionalities at the 2-position of the oxolane ring.

Functional Group Interconversions for Alpha-Amino Acid Moiety Formation

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com The synthesis of the α-amino acid moiety can be achieved through various established methods. For instance, a hydroxyl group can be converted into a good leaving group (like a tosylate), which can then be displaced by an azide (B81097) nucleophile. Subsequent reduction of the azide yields the primary amine. vanderbilt.edu Alternatively, a nitrile can be introduced and then hydrolyzed to a carboxylic acid, or reduced to an amine. vanderbilt.edu The Strecker synthesis, which involves the reaction of an aldehyde or ketone with ammonia (B1221849) and cyanide, followed by hydrolysis, is a classic method for α-amino acid synthesis.

Solid-Phase Synthesis Techniques for Oligomers and Conjugates

The incorporation of this compound and related furanoid sugar amino acids (SAAs) into larger structures like peptides and conjugates is predominantly achieved through solid-phase synthesis (SPS). This methodology offers significant advantages in terms of efficiency, purification, and automation.

The standard 9-fluorenylmethoxycarbonyl (Fmoc) strategy, a cornerstone of modern solid-phase peptide synthesis (SPPS), has been successfully applied to the synthesis of oligomers containing furanoid SAAs. nih.govacs.orgnih.gov This approach relies on the use of an acid-labile resin and a base-labile Fmoc protecting group for the α-amino function. The general cycle for incorporating a furanoid SAA monomer involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptide chain using a piperidine (B6355638) solution.

Coupling: Activation of the carboxylic acid of the incoming Fmoc-protected furanoid SAA and its subsequent coupling to the free amino group on the resin.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired oligomer sequence is assembled. The synthesis of both linear and cyclic oligomers containing furanoid SAAs has been demonstrated using these techniques. nih.gov For instance, linear oligomers of furanoid SAAs have been synthesized on solid-phase, and subsequent cyclization can be performed either on-resin or in solution after cleavage. core.ac.uk

A critical aspect of using polyfunctionalized SAAs like this compound in SPS is the orthogonal protection strategy. Besides the α-amino group (typically Fmoc-protected), any other reactive functional groups, such as hydroxyls on the oxolane ring, must be masked with protecting groups that are stable to the Fmoc-deprotection conditions. For example, isopropylidene acetals have been used to protect diol functionalities in furanoid SAAs during oligopeptide synthesis. nih.gov The removal of such protecting groups must be carefully planned to occur during or after the final cleavage from the solid support, without degrading the oligomer. In one instance, a linker containing 5-azidomethyl-3,4-dihydroxy-tetrahydrofuran-2-yl-acetic acid was synthesized for an antibody-drug conjugate, where the isopropylidene protecting group was removed with aqueous HCl after peptide synthesis. nih.gov

The choice of coupling reagents is also vital for efficient incorporation. Standard peptide coupling agents are generally effective. The table below summarizes common reagents used in the solid-phase synthesis of SAA-containing oligomers.

| Reagent Type | Examples | Purpose | Reference |

| Resin | Wang resin, Rink amide resin | Solid support for peptide chain elongation | nih.gov |

| Nα-Protection | Fmoc (9-fluorenylmethoxycarbonyl) | Base-labile protection of the amino group | nih.govnih.gov |

| Coupling Agents | HBTU/DIPEA, DIC/Oxyma Pure | Activation of the carboxylic acid for amide bond formation | researchgate.net |

| Deprotection Agent | Piperidine in DMF | Removal of the Fmoc group | nih.gov |

| Cleavage Cocktail | TFA (Trifluoroacetic acid) based | Cleavage of the final oligomer from the resin and removal of side-chain protecting groups | nih.gov |

These solid-phase techniques are not only limited to peptide synthesis but are also instrumental in creating complex conjugates. The hydrophilic nature of the sugar moiety in furanoid SAAs can be exploited to create linkers for antibody-drug conjugates (ADCs), potentially improving the solubility and stability of the final bioconjugate. nih.gov

Chemo- and Regioselectivity in Synthetic Design

The synthesis of this compound is complicated by the presence of multiple functional groups and stereocenters, demanding high levels of chemo- and regioselectivity. The key challenges include differentiating between the amino and carboxylic acid groups and controlling reactions at specific positions on the oxolane ring, especially if it is further substituted.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of this compound, a primary challenge is the selective modification of one functional group while leaving others intact. For example, during peptide coupling, the carboxylic acid must be activated without reacting with the amino group of the same molecule. This is universally solved by using protecting groups.

A more complex chemoselectivity issue arises when other functional groups are present, such as hydroxyl groups on the oxolane ring. The O-acylation of hydroxyamino acids is a well-known side reaction. However, reaction conditions can be tuned to favor one reaction over another. For instance, carrying out acylations under strongly acidic conditions protonates the amino group, deactivating it as a nucleophile and thereby promoting selective O-acylation over N-acylation. beilstein-journals.org This principle is crucial when designing syntheses of derivatives of this compound where the oxolane ring bears hydroxyl substituents.

Regioselectivity , the preferential reaction at one of two or more similar positions, is also a critical consideration. For substituted oxolane precursors, reactions such as alkylation or amination must be directed to the correct carbon atom. The synthesis of functionalized tetrahydrofurans often relies on cyclization reactions where the regioselectivity is controlled by the nature of the starting materials and reagents. researchgate.net

Furthermore, the stereochemistry at the α-carbon and at the C2-position of the oxolane ring must be controlled. Asymmetric synthesis methods are employed to achieve this. For instance, chiral nickel(II) complexes have been used as templates to achieve alkylation of glycine Schiff base equivalents, leading to enantiomerically enriched α-substituted amino acids. nih.gov Such methods could potentially be adapted for the synthesis of the target molecule. Another strategy involves the stereoselective synthesis of a precursor, such as a γ-phenylseleno ketone, followed by intramolecular cyclization to form the tetrahydrofuran ring with a defined stereochemistry. researchgate.net

The following table summarizes the key selectivity challenges and potential strategies in the synthesis of this compound and its precursors.

| Selectivity Type | Challenge | Potential Strategy | Reference |

| Chemoselectivity | N-acylation vs. O-acylation (on hydroxylated analogs) | Control of pH; acidic conditions favor O-acylation by deactivating the amine. | beilstein-journals.org |

| Chemoselectivity | Amine vs. Carboxylic Acid Reactivity | Orthogonal protecting group strategy (e.g., Boc/Fmoc for amine, esters for acid). | rsc.org |

| Regioselectivity | Site of functionalization on the oxolane ring | Use of directing groups or stereoelectronically controlled cyclization precursors. | researchgate.net |

| Stereoselectivity | Control of α-carbon and C2-carbon stereocenters | Asymmetric synthesis using chiral auxiliaries, catalysts, or enantiomerically pure starting materials from the chiral pool. | nih.govnih.gov |

Ultimately, a successful synthetic design requires a multi-step route where each step proceeds with high chemo-, regio-, and stereoselectivity to avoid the formation of complex mixtures and ensure the desired product is obtained in good yield and purity.

Optimization of Reaction Conditions and Scalability Considerations

Moving a synthetic route from a laboratory-scale discovery phase to a large-scale production process requires rigorous optimization of reaction conditions and careful consideration of scalability. The goal is to develop a process that is not only high-yielding but also cost-effective, safe, and robust.

Optimization of Reaction Conditions: The optimization process for the synthesis of this compound or its key precursors would involve systematically varying several parameters to maximize yield and purity while minimizing reaction time and waste. Key parameters to optimize include:

Catalyst: For catalytic steps, screening different catalysts and optimizing the catalyst loading is crucial. For instance, a ruthenium-catalyzed reduction of amides for synthesizing unnatural amino acids was optimized by selecting Ru₃(CO)₁₂ over more expensive iridium-based catalysts and finding the minimal effective loading (3 mol%). rsc.org

Solvent: The choice of solvent can significantly impact reaction rates, selectivity, and solubility of reactants and products. In a cascade reaction for quinoline (B57606) synthesis, switching solvents was a key step in optimizing the reaction conditions. rsc.org

Temperature: Reaction temperature affects kinetics and selectivity. An optimal temperature must be found that allows the reaction to proceed at a reasonable rate without promoting side reactions or decomposition.

Reagents and Stoichiometry: The equivalents of reagents, especially for acylations or alkylations, must be optimized. Using a large excess of a reagent might drive a reaction to completion on a small scale but is often not economically viable or practical for purification on a large scale.

The table below shows an example of parameters that would be optimized for a hypothetical synthetic step.

| Parameter | Range/Options Explored | Optimal Condition | Rationale |

| Catalyst Loading | 1 mol% - 5 mol% | 3 mol% | Balances reaction efficiency with cost. rsc.org |

| Solvent | Toluene, THF, Dioxane | THF | Provided the best yield and solubility profile. rsc.org |

| Temperature | 25 °C - 80 °C | 40 °C | Sufficient rate without significant byproduct formation. rsc.org |

| Silane Reductant | Et₂SiH₂, TMDS | TMDS | Cheaper and effective for the desired transformation. rsc.org |

Scalability Considerations: Scaling up a synthesis from milligrams or grams to kilograms or more introduces new challenges that must be addressed.

Cost of Goods: Reagents that are acceptable for small-scale synthesis may be prohibitively expensive for large-scale production. The selection of cheaper, readily available starting materials and reagents is paramount. rsc.org

Purification: Purification by column chromatography, common in research labs, is often impractical and costly at large scales. Developing a process where the final product can be isolated by crystallization or precipitation is highly desirable. rsc.org This often requires extensive optimization of the final reaction workup and solvent systems.

Process Safety: Exothermic reactions that are easily managed in a small flask can become dangerous on a large scale due to less efficient heat transfer. A thorough safety assessment, including thermal hazard analysis, is required.

Equipment: The reaction must be adaptable to standard industrial chemical reactors. Reactions requiring very high dilutions, cryogenic temperatures, or specialized equipment (like photochemistry reactors) may be difficult to scale.

Sustainability: The environmental impact of the synthesis becomes more significant at scale. Optimizing for atom economy, using greener solvents, and minimizing waste are important considerations for a modern scalable process.

For complex molecules like constrained amino acids, enzymatic or chemo-enzymatic routes are often considered for their high selectivity and milder reaction conditions, which can simplify scalability. nih.gov For example, transaminases can be used for the asymmetric synthesis of amino acids, often in aqueous media, which is advantageous for large-scale production. mdpi.com The development of a scalable synthesis for this compound would likely involve a combination of robust chemical transformations and potentially biocatalytic steps to ensure an efficient and economical process.

Chemical Reactivity and Advanced Derivatization of 2 Amino 2 Oxolan 2 Yl Acetic Acid

Reactions at the Alpha-Amino Group

The nucleophilic nature of the alpha-amino group makes it a prime site for various chemical modifications, including protection, acylation, alkylation, and peptide bond formation.

N-Protection and Deprotection Strategies

Protecting the alpha-amino group is a critical first step in many synthetic routes to prevent unwanted side reactions. The choice of protecting group is dictated by its stability under subsequent reaction conditions and the ease of its removal.

Commonly employed N-protecting groups for amino acids, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are readily applicable to 2-amino-2-(oxolan-2-yl)acetic acid. organic-chemistry.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like sodium bicarbonate or a tertiary amine. organic-chemistry.org Deprotection of the N-Boc group is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent. organic-chemistry.org

The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, offers an alternative protection strategy. google.com A key advantage of the Cbz group is its stability to acidic conditions, allowing for selective deprotection of other acid-labile groups. Removal of the Cbz group is typically accomplished by catalytic hydrogenolysis, for example, using palladium on carbon (Pd/C) in the presence of hydrogen gas. google.com.na

| Protecting Group | Reagent for Protection | Typical Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in organic solvent |

| Cbz | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C |

Acylation and Alkylation Reactions

The free amino group of this compound can undergo acylation with various acylating agents, such as acid chlorides and acid anhydrides, to form the corresponding N-acyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride in the presence of a suitable base would yield N-acetyl-2-amino-2-(oxolan-2-yl)acetic acid.

Alkylation of the alpha-amino group introduces alkyl substituents, leading to secondary or tertiary amines. Reductive amination, involving the reaction of the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is a common method for mono-alkylation. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation.

Amidation and Peptide Coupling Reactions

The formation of an amide bond between the alpha-amino group of this compound and a carboxylic acid is a fundamental transformation, particularly in the synthesis of peptides and peptidomimetics. sigmaaldrich.com This reaction, known as peptide coupling, requires the activation of the carboxylic acid component to facilitate nucleophilic attack by the amino group. uniurb.it

A variety of coupling reagents can be utilized for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. uniurb.it Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective for peptide bond formation. uniurb.it These couplings are typically performed in aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be converted into a range of other functional groups, including esters, amides, and alcohols, providing further avenues for derivatization.

Esterification and Amide Bond Formation

Esterification of the carboxylic acid is a common transformation, often employed to protect the carboxyl group or to modulate the compound's physicochemical properties. Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classical method for preparing simple alkyl esters such as the methyl or ethyl ester. Alternatively, reaction of the carboxylate salt with an alkyl halide can also yield the corresponding ester. More sophisticated methods involve the use of coupling agents like DCC to facilitate ester formation with a wider range of alcohols.

The carboxylic acid can also be converted into amides by reaction with primary or secondary amines. smolecule.com This transformation typically requires activation of the carboxylic acid, similar to peptide coupling. Reagents such as thionyl chloride can be used to convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with an amine to form the amide. Alternatively, coupling reagents like HATU or DCC/HOBt can be used to directly mediate the amidation reaction. smolecule.com

| Transformation | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Corresponding Ester |

| Amidation | Amine, Coupling Reagent (e.g., HATU, DCC/HOBt) or conversion to Acyl Chloride | Corresponding Amide |

Reduction to Alcohol and Further Functionalization

The carboxylic acid functionality can be reduced to a primary alcohol, yielding 2-amino-2-(oxolan-2-yl)ethanol. chiralen.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing carboxylic acids. byjus.comlumenlearning.com The reduction is usually carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

The resulting amino alcohol, 2-amino-2-(oxolan-2-yl)ethanol, is a valuable synthon in its own right. The primary alcohol can undergo further functionalization through reactions such as oxidation to the corresponding aldehyde, or conversion to ethers and esters. The presence of both the amino and hydroxyl groups allows for the construction of more complex molecular architectures.

Chemical Modifications of the Oxolane Ring

The oxolane, or tetrahydrofuran (THF), ring is not merely an inert spacer but an active participant in the chemical behavior of the molecule. Its functionalization can significantly influence the compound's stereochemistry and physicochemical properties.

The development of stereoselective methods to functionalize the THF ring is crucial for creating structurally defined derivatives. Research into related tetrahydrofuran Cα-tetrasubstituted amino acids (TAAs) has demonstrated the feasibility of highly diastereoselective synthesis. acs.org One such method involves the reaction of a methionine-derived sulfonium (B1226848) salt with an aryl aldehyde in the presence of a base, leading to the formation of THF-containing amino acids with a high degree of diastereoselectivity (trans/cis ratio up to 97:3). acs.org

This approach suggests that the oxolane ring of this compound could be a target for similar stereoselective modifications. For instance, palladium-catalyzed coupling reactions could be employed for further functionalization of the ring, introducing a variety of substituents. acs.org The ability to control the stereochemistry at multiple centers is essential for designing peptidomimetics, as the spatial arrangement of functional groups dictates their interaction with biological targets. The introduction of functional groups onto the THF ring allows for the creation of diverse molecular libraries for screening and optimization. acs.org

Table 1: Potential Stereoselective Functionalization Reactions

| Reaction Type | Reagents/Catalysts | Potential Outcome | Reference |

|---|---|---|---|

| Diastereoselective Cyclization | Base, Aryl Aldehyde | Formation of highly substituted THF ring with controlled stereochemistry. | acs.org |

While the tetrahydrofuran ring is generally stable, it can undergo ring-opening reactions under specific conditions, providing a pathway to linear, functionalized derivatives. The synthesis of related compounds, such as 2-[(2R)-oxolan-2-yl]acetic acid, can involve the ring-opening of tetrahydrofuran with bromoacetic acid under basic conditions. This indicates that the oxolane ring in the target molecule could potentially be opened by strong nucleophiles or under acidic conditions.

For instance, reacting the compound with amines could lead to ring-opening, creating a new linear scaffold with both amine and hydroxyl functionalities. Such transformations dramatically alter the molecular structure and can be a strategic step in the synthesis of complex, non-cyclic analogues or as a prelude to further chemical modifications.

Conjugation Chemistry for Bioconjugate Synthesis

The presence of both a primary amino group and a carboxylic acid group makes this compound an ideal candidate for conjugation chemistry. These functional groups provide orthogonal handles for covalently linking the molecule to other entities, such as proteins, peptides, or reporter molecules, to create bioconjugates. nih.govgoogle.com

The amino group can readily react with activated esters, isothiocyanates, or aldehydes (via reductive amination) to form stable amide, thiourea, or amine linkages, respectively. rsc.org Conversely, the carboxylic acid can be activated, for example using carbodiimides like EDCI, to couple with primary amines on a target biomolecule, forming a stable amide bond. nih.gov

The conjugation of amino acids to bioactive molecules is a well-established strategy to enhance properties such as cell permeability, stability, and selectivity. nih.gov The THF moiety of this compound can provide conformational constraint and influence the pharmacokinetic profile of the resulting bioconjugate. This strategy is widely used in the development of antibody-drug conjugates (ADCs), where linkers are attached to amino acid residues on an antibody. rsc.org While common conjugation targets are lysine (B10760008) and cysteine residues, the principles are broadly applicable to custom amino acids incorporated into larger structures. rsc.org

Table 2: Common Conjugation Strategies for Amino Acids

| Functional Group | Coupling Chemistry | Linkage Formed | Common Reagents |

|---|---|---|---|

| Amino Group (α-NH₂) | Acylation | Amide | N-Hydroxysuccinimide (NHS) esters |

| Amino Group (α-NH₂) | Isothiocyanate Reaction | Thiourea | Isothiocyanates (e.g., FITC) |

In Depth Structural and Conformational Analysis of 2 Amino 2 Oxolan 2 Yl Acetic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For a molecule like 2-Amino-2-(oxolan-2-yl)acetic acid, with its multiple stereocenters and conformational flexibility, a suite of advanced NMR experiments is required for unambiguous characterization.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR provides initial information, but 2D NMR experiments are essential to assemble the complete molecular structure by establishing connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). sdsu.edu For this compound, COSY would reveal the entire spin system of the oxolane ring, showing correlations between H2-H3, H3-H4, and H4-H5. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹JCH). princeton.edu It allows for the unambiguous assignment of each carbon atom in the oxolane ring and the α-carbon by linking them to their respective, more easily distinguished, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule. For instance, HMBC could show a correlation from the proton on C2 of the oxolane ring to the carboxylic acid carbon, confirming the connection between the ring and the amino acid moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques that show through-bond connectivity, NOESY identifies protons that are close to each other in space (typically <5 Å), regardless of whether they are bonded. princeton.edu This is paramount for determining stereochemistry and preferred conformations. rsc.org

The following table outlines the expected key correlations from these 2D NMR experiments for this compound.

| Experiment | Correlating Protons | Correlating Proton-Carbon Pairs | Purpose |

| COSY | Hα ↔ H2 | Establishes proton-proton coupling networks within the oxolane ring and to the α-carbon. | |

| H2 ↔ H3α/β | |||

| H3α/β ↔ H4α/β | |||

| H4α/β ↔ H5α/β | |||

| HSQC | Hα ↔ Cα | Assigns each carbon by correlating it to its directly attached proton(s). | |

| H2 ↔ C2 | |||

| H3α/β ↔ C3 | |||

| H4α/β ↔ C4 | |||

| H5α/β ↔ C5 | |||

| HMBC | Hα ↔ COOH | Confirms the overall structure by linking molecular fragments through 2-3 bond correlations. | |

| Hα ↔ C5 | |||

| H2 ↔ COOH | |||

| H5α/β ↔ C2 | |||

| NOESY | Hα ↔ H2 | Reveals through-space proximity to determine relative stereochemistry and conformation. | |

| Hα ↔ H5α/β | |||

| H2 ↔ H3α/β |

Determination of Relative and Absolute Stereochemistry

The structure of this compound contains two stereocenters: the α-carbon of the amino acid and the C2 position of the oxolane ring. This gives rise to four possible stereoisomers (diastereomeric pairs of enantiomers).

Relative Stereochemistry: The relative configuration (cis or trans) between the substituents at Cα and C2 can be determined using NOESY. For a cis isomer, a Nuclear Overhauser Effect (NOE) would be observed between the α-proton (Hα) and the proton on C2 of the ring (H2). For the trans isomer, this correlation would be absent or very weak.

Absolute Stereochemistry: Determining the absolute configuration (R/S) requires a chiral reference. A common and reliable NMR method is the use of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. usm.edu By reacting the amino acid with both (R)- and (S)-MTPA to form diastereomeric amides, the resulting NMR spectra will show distinct chemical shifts. Analyzing the differences in these shifts for protons near the newly formed chiral center allows for the assignment of the absolute stereochemistry of the α-carbon. usm.edu

Conformational Analysis in Solution via Coupling Constants and NOE Data

The five-membered oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. The preferred conformation in solution can be investigated using NMR data.

Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constants (³JHH) within the oxolane ring is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from a high-resolution 1D or 2D NMR spectrum, one can calculate the dihedral angles and thus deduce the ring's pucker and the preferred orientation of the substituents. nd.edu

NOE Data: NOESY data provides crucial distance restraints. Strong NOE signals between protons on the same face of the ring can confirm a specific puckered conformation. For example, observing an NOE between H2 and one of the H4 protons would help define the envelope or twist form of the ring. rsc.org Combining coupling constant analysis with NOE data provides a detailed and reliable model of the dominant conformation in solution. unibas.it

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule and its fragments with high accuracy and precision, typically to within a few parts per million (ppm). This enables the determination of the elemental formula.

Fragmentation Pathways and Isotopic Patterns

When coupled with tandem mass spectrometry (MS/MS), HRMS provides structural information through controlled fragmentation of a selected precursor ion. For this compound (C₆H₁₁NO₃, Monoisotopic Mass: 145.0739 Da), common fragmentation pathways in positive electrospray ionization (+ESI) would involve characteristic losses for amino acids. uni.lu

Key predicted fragmentation pathways include:

Loss of water: [M+H - H₂O]⁺

Loss of formic acid: [M+H - HCOOH]⁺

Decarboxylation (loss of CO₂): [M+H - CO₂]⁺

Cleavage of the oxolane ring: Fragmentation of the ring can lead to a series of smaller ions.

The following table details plausible high-resolution mass fragments for the protonated molecule [M+H]⁺ with m/z 146.0812.

| Fragment Ion Formula | Calculated m/z | Proposed Loss | Plausible Structure |

| C₆H₁₀NO₂⁺ | 128.0706 | H₂O | Loss of water from the carboxylic acid group. |

| C₅H₁₀NO⁺ | 100.0757 | HCOOH | Loss of formic acid. |

| C₄H₈NO₂⁺ | 102.0550 | C₂H₄ | Loss of ethylene (B1197577) from the oxolane ring. |

| C₅H₁₂N⁺ | 86.0964 | CO₂ + H₂O | Decarboxylation and dehydration. |

| C₄H₈O⁺ | 72.0570 | C₂H₃NO₂ | Cleavage yielding the protonated tetrahydrofuran (B95107) ring. |

Application in Reaction Monitoring and Purity Assessment

HRMS is an invaluable tool for process chemistry and quality control.

Reaction Monitoring: During the synthesis of this compound, HRMS can be used to monitor the reaction's progress. researchgate.net By analyzing small aliquots from the reaction mixture over time, one can track the disappearance of starting material ions and the appearance of the desired product ion at its specific, high-resolution m/z (e.g., 146.0812 for [M+H]⁺). This allows for precise determination of reaction completion and can help optimize reaction conditions.

Purity Assessment: The high resolution and mass accuracy of HRMS allow for the detection of impurities, even at low levels. asianpubs.org Potential side-products, unreacted starting materials, or degradation products can be identified by their exact masses. This is superior to standard mass spectrometry, as it can distinguish between compounds that have the same nominal mass but different elemental compositions. This makes HRMS a critical tool for ensuring the purity of the final compound.

X-ray Crystallography Studies for Solid-State Structure

In the crystalline state, amino acids typically exist as zwitterions, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The crystal packing of this compound would be predominantly governed by a network of intermolecular hydrogen bonds.

Key expected intermolecular interactions would include:

N-H···O Hydrogen Bonds: Strong hydrogen bonds are anticipated between the ammonium (B1175870) group of one molecule and the carboxylate oxygen atoms of neighboring molecules. These interactions are a defining feature of amino acid crystal packing.

C-H···O Interactions: Weaker hydrogen bonds involving the carbon atoms of the oxolane ring and the carboxylate or ether oxygen atoms could also contribute to the stability of the crystal lattice.

Table 1: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Ammonium (-NH3+) | Carboxylate (-COO-) | Primary determinant of the crystal lattice |

| Weaker Hydrogen Bond | C-H (oxolane ring) | Carboxylate (-COO-), Ether Oxygen (-O-) | Stabilization of the packing arrangement |

| Potential Hydrogen Bond | Ammonium (-NH3+) | Ether Oxygen (-O-) | Contribution to the 3D network |

The conformation of this compound in the crystalline state would be largely influenced by the steric constraints of the oxolane ring and the optimization of intermolecular interactions within the crystal lattice. The tetrahydrofuran ring itself is not planar and typically adopts an envelope or twist conformation.

Studies on cyclic peptides containing tetrahydrofuran amino acids have demonstrated that the ring structure imparts significant conformational rigidity nih.govacs.orgacs.org. In the solid state, the specific conformation of the oxolane ring (e.g., envelope or twist) and the relative orientation of the amino and carboxylic acid groups would be locked into a low-energy state that maximizes favorable intermolecular contacts. The analysis of similar structures suggests that the substituents on the ring will adopt positions that minimize steric hindrance while allowing for effective hydrogen bonding.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information on the stereochemistry and secondary structure of molecules in solution nih.gov.

For this compound, which is a chiral molecule, CD spectroscopy can be employed for two primary purposes:

Determination of Chiral Purity: The enantiomers of a chiral molecule produce mirror-image CD spectra. By comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric excess (ee) can be determined. This is a crucial aspect of quality control in the synthesis of chiral compounds nih.gov.

Conformational Studies in Solution: The CD spectrum is highly sensitive to the solution-state conformation of a molecule. Changes in the solvent, pH, or temperature that affect the molecular conformation will be reflected in the CD spectrum. For this compound, CD could be used to study the conformational preferences of the oxolane ring and the relative orientation of the amino and carboxyl groups in different solvent environments. Gas-phase CD studies of amino acids have shown that the environment significantly impacts the observed spectra, highlighting the importance of solvent effects in solution-state studies researchgate.net.

The typical CD spectrum of an L-amino acid in the far-UV region shows a positive Cotton effect around 200-220 nm, which is associated with the n → π* transition of the carboxyl group. The exact position and intensity of this peak are dependent on the specific side chain and the conformation of the molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Structure

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the amino group, the carboxylic acid group, and the tetrahydrofuran ring.

Key Expected Vibrational Modes:

Amino Group (-NH2/-NH3+):

In the zwitterionic form, the -NH3+ group would exhibit stretching vibrations in the range of 3000-3300 cm⁻¹.

Bending vibrations (scissoring) would appear around 1600-1650 cm⁻¹.

Carboxylic Acid Group (-COOH/-COO-):

In the zwitterionic form, the carboxylate group (-COO-) would show a strong asymmetric stretching band around 1560-1600 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹.

If the molecule is in its non-zwitterionic form, the C=O stretch of the carboxylic acid would be observed at a higher frequency, typically around 1700-1750 cm⁻¹.

Oxolane (Tetrahydrofuran) Ring:

C-H stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2850-2960 cm⁻¹ region.

The C-O-C stretching vibrations of the ether linkage would give rise to a strong band, typically in the 1050-1150 cm⁻¹ region. Low-temperature Raman spectroscopy of tetrahydrofuran has provided detailed assignments of its vibrational modes researchgate.netmdpi.com.

Ring breathing and other skeletal vibrations would appear at lower frequencies in the fingerprint region.

The analysis of the vibrational spectra of various amino acid crystals provides a basis for the assignment of the observed bands yale.eduresearchgate.net.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Zwitterionic Form)

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Ammonium (-NH3+) | N-H Stretching | 3000 - 3300 |

| N-H Bending (asymmetric) | ~1600 - 1650 | |

| Carboxylate (-COO-) | C=O Asymmetric Stretching | ~1560 - 1600 |

| C-O Symmetric Stretching | ~1400 | |

| Oxolane Ring | C-H Stretching | 2850 - 2960 |

| C-O-C Asymmetric Stretching | ~1050 - 1150 | |

| CH2 Scissoring | ~1450 - 1470 |

By combining these spectroscopic techniques with theoretical calculations, a comprehensive understanding of the structural and conformational properties of this compound can be achieved, providing a solid foundation for its application in peptidomimetic and materials science research.

Computational and Theoretical Investigations of 2 Amino 2 Oxolan 2 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the electronic level.

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations of spectroscopic parameters are invaluable for interpreting experimental data and confirming molecular structures. Methods such as DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). A comparison between calculated and experimental spectra can provide a high degree of confidence in the structural assignment of a synthesized compound. At present, there are no published studies detailing the calculated spectroscopic parameters for 2-Amino-2-(oxolan-2-yl)acetic acid.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a lens into the dynamic nature of molecules, from their preferred shapes to their interactions with other molecules.

Conformational Landscape Exploration and Energy Minima Identification

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Molecular mechanics simulations can be used to explore the conformational landscape of flexible molecules like this compound, identifying the various low-energy conformations (energy minima) that the molecule can adopt. This information is crucial for understanding how the molecule might interact with biological targets. No such conformational analyses for this specific compound have been reported.

Prediction of Binding Modes and Interaction Dynamics with Model Systems

Molecular dynamics (MD) simulations can simulate the movement of a molecule over time, providing insights into its interactions with other molecules, such as proteins or enzymes. These simulations can predict the preferred binding mode of a ligand in the active site of a receptor and quantify the strength of these interactions. Such studies are fundamental in drug discovery and design. The scientific literature, however, lacks any studies on the predicted binding modes or interaction dynamics of this compound with any model systems.

In Silico Prediction of Retrosynthetic Pathways

The synthesis of novel chemical compounds is a complex endeavor. In silico retrosynthesis tools leverage vast databases of chemical reactions and sophisticated algorithms to propose potential synthetic routes to a target molecule. These computational approaches can accelerate the process of designing efficient and practical syntheses. An in silico retrosynthetic analysis for this compound would be a valuable exercise for synthetic chemists; however, no such predictive studies have been published.

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a important technique in computational chemistry and drug discovery. It aims to elucidate the relationship between the chemical structure of a compound and its biological activity. For the derivatives of this compound, SAR modeling can provide valuable insights into the structural features that are essential for their biological effects, guiding the design of new, more potent, and selective analogs.

The core structure of this compound presents several key features that can be systematically modified to explore the SAR. These include the oxolane (tetrahydrofuran) ring, the amino group, and the carboxylic acid moiety. By altering these components and evaluating the corresponding changes in biological activity, a predictive SAR model can be developed.

Systematic modifications of the parent compound would likely focus on three main areas: the oxolane ring, the amino group, and the carboxylic acid group.

Oxolane Ring Modifications: The saturation and substitution of the tetrahydrofuran (B95107) ring can influence the compound's lipophilicity, conformation, and interaction with biological targets. Introducing substituents at various positions on the ring could lead to enhanced binding affinity or improved pharmacokinetic properties. For example, hydroxylation or alkylation of the ring could alter its polarity and steric profile.

Carboxylic Acid Modifications: The carboxylic acid group is often crucial for interaction with biological targets, frequently acting as a key binding motif. Esterification or amidation of this group would neutralize its negative charge, which could have a profound effect on activity, depending on the nature of the target's active site.

Due to the absence of extensive published data on the biological activities of a wide range of this compound derivatives, the following table presents a hypothetical SAR dataset. This table is for illustrative purposes to demonstrate how SAR data for this class of compounds could be organized and interpreted. The hypothetical biological activity is presented as the half-maximal inhibitory concentration (IC50) against a fictional enzyme, "Oxolanase."

| Compound ID | R1 (on Oxolane Ring) | R2 (on Amino Group) | R3 (on Carboxylic Acid) | Hypothetical IC50 (µM) |

|---|---|---|---|---|

| 1 (Parent) | H | H | OH | 50 |

| 2 | 3-OH | H | OH | 25 |

| 3 | 4-CH3 | H | OH | 45 |

| 4 | H | -C(O)CH3 (Acetyl) | OH | 15 |

| 5 | H | -SO2Ph (Benzenesulfonyl) | OH | 5 |

| 6 | H | H | OCH3 (Methyl Ester) | >100 |

| 7 | 3-OH | -SO2Ph (Benzenesulfonyl) | OH | 2 |

From this hypothetical data, several SAR trends could be inferred:

Substitution on the oxolane ring: A hydroxyl group at the 3-position appears to be beneficial for activity (Compound 2 vs. 1), while a methyl group at the 4-position has a minor negative impact (Compound 3 vs. 1). This suggests that increased polarity on the ring may be favored.

Modification of the amino group: Acylation of the amino group with an acetyl group significantly improves activity (Compound 4 vs. 1). An even more substantial increase in potency is observed with a benzenesulfonyl group (Compound 5 vs. 1), indicating that a larger, electron-withdrawing substituent at this position may be optimal for binding.

Modification of the carboxylic acid: Conversion of the carboxylic acid to a methyl ester leads to a complete loss of activity (Compound 6 vs. 1), highlighting the critical importance of the acidic proton for interaction with the target.

Combined modifications: The combination of a favorable substitution on the oxolane ring (3-OH) and a potent substituent on the amino group (benzenesulfonyl) results in the most active compound in this hypothetical series (Compound 7), demonstrating the potential for synergistic effects of multiple modifications.

Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA and CoMSIA), could be employed to develop a more quantitative and predictive model. These methods would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of analogs and correlating them with their biological activities using statistical methods. Such models could then be used to predict the activity of novel, untested derivatives, thereby accelerating the discovery of more potent compounds.

Applications of 2 Amino 2 Oxolan 2 Yl Acetic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 2-amino-2-(oxolan-2-yl)acetic acid makes it an excellent starting material or intermediate for the synthesis of enantiomerically pure compounds. ub.edu The strategic placement of the amino and carboxylic acid groups, in conjunction with the stereochemistry of the oxolane ring, allows for a high degree of control over the spatial orientation of newly formed bonds and stereocenters.

Synthesis of Enantiomerically Pure Complex Molecules

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. ub.edu this compound serves as a "chiral pool" starting material, where its existing stereocenter is incorporated into the final product, guiding the stereochemical outcome of subsequent reactions. ub.edu This approach is particularly effective in multi-step syntheses where the early introduction of a defined stereocenter can significantly reduce the complexity and cost associated with separating enantiomers at later stages. For instance, enantiomerically pure 1,2-amino alcohols, which are important for their biological activities, can be synthesized from chiral precursors through enzymatic cascades. nih.gov The use of such chiral building blocks is a well-established strategy for accessing single-enantiomer compounds. ub.edu

Construction of Stereochemically Defined Scaffolds

Beyond its use in linear synthetic sequences, this compound is instrumental in the construction of stereochemically defined molecular scaffolds. These scaffolds act as three-dimensional templates upon which further chemical diversity can be built. Amino acid-based hubs are recognized as versatile building blocks for creating multifunctional molecules. mdpi.com The oxolane ring, in particular, can influence the conformation of the amino acid backbone, pre-organizing it into specific spatial arrangements that can be exploited in the design of molecules with tailored shapes and functionalities. This is crucial for applications where the precise positioning of functional groups is critical for biological activity or material properties.

Incorporation into Macrocyclic Compounds and Peptidomimetics

The unique structural features of this compound have been leveraged in the design of macrocycles and peptidomimetics, classes of molecules that are of great interest in drug discovery.

Design and Synthesis of Constrained Peptidic Structures

Peptides often suffer from poor metabolic stability and low bioavailability. uminho.pt Incorporating non-canonical amino acids like this compound into peptide sequences is a powerful strategy to overcome these limitations. The oxolane moiety introduces a conformational constraint on the peptide backbone, which can lock the molecule into a specific bioactive conformation and enhance its resistance to enzymatic degradation. mdpi.comsemanticscholar.org This approach has been successfully used to design peptidomimetics with improved pharmacological properties. mdpi.com The design of such constrained peptides is a key strategy in modern medicinal chemistry to enhance binding affinity and selectivity for biological targets. mdpi.comrsc.org

| Synthesized Molecule Type | Incorporated Amino Acid | Key Outcome |

| Constrained Peptidomimetics | This compound | Enhanced metabolic stability and defined secondary structure. uminho.pt |

| Macrocyclic Peptides | This compound | Pre-organization for cyclization and improved cell permeability. mdpi.com |

Application in the Development of Non-Canonical Amino Acid Libraries

The development of libraries of non-canonical amino acids is essential for expanding the chemical space available for drug discovery and protein engineering. nih.govmdpi.com this compound serves as a valuable member of these libraries, offering a unique combination of a heterocyclic side chain and a chiral center. nih.gov The ability to introduce such modified amino acids into peptides and proteins allows for the fine-tuning of their structure and function. nih.gov These libraries are used in various screening platforms to identify novel ligands, inhibitors, and catalysts with desired properties.

Applications in Materials Science and Polymer Chemistry

The utility of this compound in the realms of materials science and polymer chemistry is an emerging area of interest, primarily driven by the compound's unique structural features. While extensive, direct applications in industrial-scale polymer production are not yet widely documented, its potential as a monomer and a building block for novel functional materials is the subject of ongoing research. The presence of both a reactive amino acid moiety and a polar oxolane ring within the same molecule opens up possibilities for the synthesis of polymers with tailored properties.

The amino acid functionality allows for its incorporation into polyamide or polyester-amide structures through condensation polymerization. The resulting polymers could exhibit enhanced hydrophilicity and biodegradability due to the presence of the oxolane ring, a feature that is highly desirable in the development of biocompatible materials for medical applications and environmentally benign plastics.

Furthermore, the chiral nature of this compound can be exploited to create stereoregular polymers. The controlled arrangement of the oxolane side chains along the polymer backbone can significantly influence the material's macroscopic properties, including its crystallinity, thermal behavior, and mechanical strength. This level of control is crucial in the design of advanced materials for specialized applications, such as chiral stationary phases in chromatography or as components in stimuli-responsive "smart" materials.

Research in this area is focused on exploring the polymerization of this compound and its derivatives, as well as their copolymerization with other monomers. The objective is to synthesize a new class of functional polymers with a unique combination of properties imparted by the oxolane ring. The findings from these studies are expected to pave the way for the development of novel materials with applications spanning from biomedical devices to advanced coatings and films.

Biological and Biochemical Research Applications of 2 Amino 2 Oxolan 2 Yl Acetic Acid

Incorporation into Peptidomimetic Scaffolds for Molecular Recognition Studies

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. Incorporating conformationally restricted amino acids is a key strategy in this field to enhance stability, bioavailability, and receptor affinity. lifechemicals.com

Design of Ligands Targeting Specific Biological Macromolecules (e.g., enzymes, receptors)

The design of specific ligands is crucial for developing targeted therapies. Non-canonical amino acids are used to create peptidomimetics that can bind with high specificity to biological targets like enzymes and receptors. This approach allows for the modulation of their function, for instance, by inhibiting an enzyme's activity or activating a receptor. While this is a common strategy in drug discovery, there is no specific research documented on the use of 2-Amino-2-(oxolan-2-yl)acetic acid for designing ligands aimed at particular enzymes or receptors.

Investigation of Conformational Constraints on Bioactivity

The biological activity of a peptide is highly dependent on its three-dimensional shape or conformation. nih.gov Introducing rigid structural elements, such as the oxolane ring in this compound, can lock a peptide into a specific, bioactive conformation. nih.gov This conformational restriction can lead to increased potency, selectivity, and resistance to degradation by proteases. nih.govbohrium.com However, studies specifically investigating how the incorporation of this compound influences the conformation and subsequent bioactivity of peptides have not been reported in the available scientific literature.

Investigation of Molecular Interactions with Biomolecules

Understanding how a compound interacts with biological molecules at a molecular level is fundamental to pharmacology and biochemistry.

Mechanistic Studies of Enzyme Inhibition (e.g., glutaminase (B10826351), proteases)

Enzyme inhibitors are vital as both therapeutic drugs and research tools. Non-canonical amino acids can be incorporated into molecules designed to inhibit specific enzymes. For example, targeting glutaminase is a promising strategy in cancer therapy, as many tumor cells are dependent on the metabolic pathway it initiates. nih.govnih.gov Similarly, protease inhibitors are critical in managing various diseases. nih.gov Detailed mechanistic studies elucidate how these inhibitors bind to the enzyme's active site and block its function. nih.gov Despite the potential, there are no published mechanistic studies detailing the use of this compound or its derivatives as inhibitors of glutaminase, proteases, or other enzymes.

Receptor Binding Studies in Model Systems (excluding clinical data)

Receptor binding assays are used to determine the affinity and specificity of a ligand for its receptor. These studies are essential for drug development and for understanding biological signaling pathways. While numerous synthetic amino acid derivatives have been evaluated in receptor binding studies, a review of the literature indicates no specific data from receptor binding assays conducted with this compound in any model system.

Role as a Non-Canonical Amino Acid in Protein Engineering

Protein engineering involves modifying the structure of proteins to create novel functions or enhanced properties. The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins using genetic code expansion techniques is a powerful tool in this field. nih.govnih.gov This allows for the introduction of new chemical functionalities, fluorescent probes, or cross-linkers directly into a protein's structure. nih.govnih.gov This technique has been applied to a wide range of proteins to study their function and create new biomaterials. researchgate.net However, there is currently no evidence in the scientific literature of this compound being utilized as a non-canonical amino acid for incorporation into proteins through protein engineering methods.

Site-Specific Incorporation into Proteins for Functional Studies

The site-specific incorporation of ncAAs into proteins is a powerful technique for protein engineering. nih.gov This is often achieved through the suppression of a stop codon (such as the UAG amber codon) by an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a corresponding transfer RNA (tRNA) nih.govnih.govacs.org. This methodology allows for the introduction of novel chemical functionalities into proteins at precise locations nih.govnih.govmdpi.com. Over 150 ncAAs have been successfully incorporated into proteins using these methods in various organisms nih.gov. However, there is no specific research documenting the use of this compound in such systems.

Probing Protein Structure-Function Relationships

Incorporating ncAAs is a valuable tool for investigating protein structure and function springernature.com. The unique chemical properties of an introduced ncAA can serve as a probe to explore the local protein environment, study conformational changes, or establish new intramolecular cross-links acs.orgspringernature.com. The cyclic nature of the oxolane ring in this compound could theoretically impose conformational constraints on a polypeptide chain, but no studies have been published that explore this application.

Metabolic Pathway Research using Labeled Analogues

Stable isotope labeling of amino acids is a standard method for tracing metabolic pathways and quantifying metabolic flux in non-clinical research eurisotop.comisotope.com. By replacing atoms like carbon, nitrogen, or hydrogen with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can track the journey of these molecules through various metabolic processes using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) medchemexpress.com. This approach distinguishes biologically derived metabolites from experimental noise and helps delineate the contribution of specific precursors to a metabolic pool eurisotop.com. While a wide range of both canonical and non-canonical amino acids are available with isotopic labels for such research, there is no indication that isotopically labeled analogues of this compound have been synthesized or used in metabolic studies isotope.comotsuka.co.jp.

Advanced Analytical Methodologies for Research Characterization of 2 Amino 2 Oxolan 2 Yl Acetic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The presence of a chiral center in 2-Amino-2-(oxolan-2-yl)acetic acid necessitates the use of chiral chromatography to separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for determining enantiomeric excess (ee). nih.govnih.gov

In chiral HPLC, separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com For amino acids, CSPs like those based on macrocyclic glycopeptides (e.g., CHIROBIOTIC V and T) are often employed. sigmaaldrich.com The mobile phase composition, typically a polar ionic mode (PIM) consisting of methanol, acetic acid, and triethylamine, is optimized to achieve baseline separation. sigmaaldrich.com Detection is commonly performed using a UV detector, as the chromophoric groups within the molecule absorb light. cat-online.com The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess. nih.govresearchgate.net

For GC analysis, the amino acid must first be derivatized to increase its volatility. sigmaaldrich.comsigmaaldrich.com This typically involves a two-step process: esterification of the carboxylic acid group and acylation of the amino group. sigmaaldrich.com The resulting derivatives are then separated on a chiral GC column, such as one coated with a derivatized cyclodextrin. sigmaaldrich.comnih.gov The choice of derivatizing agent can influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be advantageous for accurately quantifying a trace enantiomer. sigmaaldrich.com

Table 1: Comparison of Chiral HPLC and GC for Enantiomeric Excess Determination

| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |

| Sample State | Liquid | Gas (after derivatization) |

| Stationary Phase | Chiral Stationary Phase (e.g., macrocyclic glycopeptides) sigmaaldrich.com | Chiral Stationary Phase (e.g., derivatized cyclodextrins) sigmaaldrich.com |

| Mobile Phase | Liquid (e.g., Polar Ionic Mode) sigmaaldrich.com | Inert Gas (e.g., Helium, Hydrogen) nih.gov |

| Derivatization | Often not required cat-online.com | Mandatory for amino acids sigmaaldrich.comsigmaaldrich.com |

| Detection | UV, Circular Dichroism nih.govcat-online.com | Flame Ionization Detector (FID), Mass Spectrometry (MS) cat-online.comsigmaaldrich.com |

| Key Advantage | Direct analysis of underivatized sample | High sensitivity and resolution sigmaaldrich.com |

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Impurity Profiling in Research Samples

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the comprehensive analysis of research-grade samples. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for assessing the purity of this compound and identifying any process-related impurities or degradation products. resolvemass.canih.govdphen1.com

LC-MS combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer. resolvemass.ca This technique is highly sensitive and specific, allowing for the detection and identification of impurities even at trace levels. resolvemass.ca In a typical workflow, the sample is injected into the LC system, where it is separated into its individual components. These components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined, enabling their identification. resolvemass.ca LC-MS/MS, a tandem mass spectrometry technique, can provide further structural information by fragmenting the ions and analyzing the resulting patterns. chimia.ch This is particularly useful for distinguishing between isomeric impurities. enovatia.com

GC-MS is another robust technique for impurity profiling, especially for volatile and thermally stable compounds. nih.gov As with chiral GC, derivatization of this compound is necessary prior to analysis. sigmaaldrich.com The separated components from the GC column are introduced into the mass spectrometer, providing mass spectra that can be compared against libraries for identification. nih.gov

Table 2: Common Impurities Identified by LC-MS and GC-MS

| Technique | Potential Impurity Type | Rationale |

| LC-MS | Starting materials, reagents | Incomplete reaction or carryover |

| By-products | Side reactions during synthesis | |

| Degradation products | Instability under certain conditions | |

| Isomeric impurities | Non-specific synthesis or rearrangement enovatia.com | |

| GC-MS | Residual solvents | Incomplete removal after synthesis |

| Volatile by-products | Formation of low molecular weight side products |

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis in Crystalline Forms

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a crucial tool for characterizing the crystalline forms of this compound by identifying phase transitions such as melting, crystallization, and polymorphic transformations. researchgate.netlu.lv

A DSC thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. nih.govgre.ac.uk The temperature at the onset of the melting peak is the melting point of the substance. The presence of multiple peaks can indicate the existence of different polymorphic forms or the presence of impurities. lu.lvgre.ac.uk The enthalpy of fusion, calculated from the area under the melting peak, provides information about the crystallinity of the sample. nih.gov

Advanced Titration Techniques for pKa Determination and Acid-Base Properties in Solution

The acid-base properties of this compound, specifically its pKa values, are critical for understanding its behavior in solution. The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations. gwu.eduyoutube.com

Potentiometric titration is a common method for determining pKa values. scribd.com A solution of the amino acid is titrated with a strong acid or base, and the pH is monitored with a pH meter. The resulting titration curve, a plot of pH versus the volume of titrant added, will show inflection points that correspond to the pKa values of the carboxylic acid and amino groups. scribd.com For amino acids, two distinct pKa values are expected: pKa1 for the carboxylic acid group and pKa2 for the amino group. The isoelectric point (pI), the pH at which the molecule has a net zero charge, can be calculated from these pKa values. scribd.com

Spectroscopic Techniques for Structural Integrity and Conformational States

A variety of spectroscopic techniques are employed to confirm the structural integrity and investigate the conformational states of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the local electronic environment. Advanced NMR techniques, such as NOESY, can provide insights into the through-space proximity of protons, helping to define the molecule's conformation in solution.